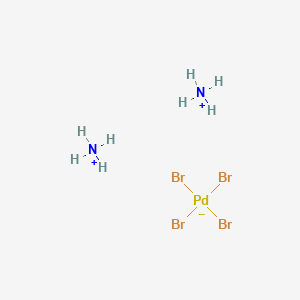
Diazanium;tetrabromopalladium(2-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diammonium tetrabromopalladate(2-) is an inorganic compound with the chemical formula (NH4)2PdBr4. It is a palladium-based complex that features prominently in various chemical and industrial applications due to its unique properties. This compound is known for its stability and reactivity, making it a valuable reagent in both academic and industrial settings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Diammonium tetrabromopalladate(2-) can be synthesized through the reaction of palladium(II) bromide with ammonium bromide in an aqueous solution. The reaction typically involves dissolving palladium(II) bromide in water, followed by the addition of ammonium bromide. The mixture is then stirred and heated to facilitate the formation of the desired compound. The reaction can be represented as follows: [ \text{PdBr}_2 + 2 \text{NH}_4\text{Br} \rightarrow (\text{NH}_4)_2\text{PdBr}_4 ]
Industrial Production Methods: In an industrial setting, the production of diammonium tetrabromopalladate(2-) follows a similar approach but on a larger scale. The process involves precise control of reaction conditions such as temperature, concentration, and pH to ensure high yield and purity. The compound is then isolated through filtration and recrystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions: Diammonium tetrabromopalladate(2-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state palladium complexes.
Reduction: It can be reduced to form palladium metal or lower oxidation state palladium complexes.
Substitution: The bromide ligands in the compound can be substituted with other ligands such as chloride, cyanide, or phosphine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or hydrazine are typically used.
Substitution: Ligand exchange reactions often involve the use of excess ligands and appropriate solvents like water or organic solvents.
Major Products:
Oxidation: Higher oxidation state palladium complexes.
Reduction: Palladium metal or palladium(I) complexes.
Substitution: New palladium complexes with different ligands.
Aplicaciones Científicas De Investigación
Diammonium tetrabromopalladate(2-) has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling reactions and hydrogenation processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of anticancer agents.
Industry: It is used in the production of palladium-based materials and as a precursor for other palladium compounds.
Mecanismo De Acción
The mechanism of action of diammonium tetrabromopalladate(2-) involves its ability to coordinate with various ligands and substrates. The palladium center in the compound can undergo oxidative addition, reductive elimination, and ligand exchange reactions. These processes are facilitated by the unique electronic and steric properties of the palladium center, allowing it to interact with a wide range of molecular targets and pathways.
Comparación Con Compuestos Similares
Diammonium tetrabromopalladate(2-) can be compared with other palladium complexes such as:
Diammonium tetrachloropalladate(2-): Similar in structure but with chloride ligands instead of bromide.
Dipotassium tetrabromopalladate(2-): Contains potassium ions instead of ammonium ions.
Dipotassium tetrachloropalladate(2-): Similar to diammonium tetrachloropalladate(2-) but with potassium ions.
Uniqueness: Diammonium tetrabromopalladate(2-) is unique due to its specific ligand environment and the presence of bromide ligands, which can influence its reactivity and stability compared to its chloride counterparts.
Propiedades
Fórmula molecular |
Br4H8N2Pd |
|---|---|
Peso molecular |
462.11 g/mol |
Nombre IUPAC |
diazanium;tetrabromopalladium(2-) |
InChI |
InChI=1S/4BrH.2H3N.Pd/h4*1H;2*1H3;/q;;;;;;+2/p-2 |
Clave InChI |
UQZGCQZNXUAIGZ-UHFFFAOYSA-L |
SMILES canónico |
[NH4+].[NH4+].Br[Pd-2](Br)(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Anthra[2,3-b]carbazole](/img/structure/B13829115.png)
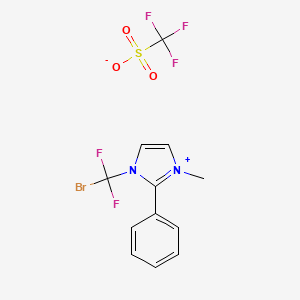
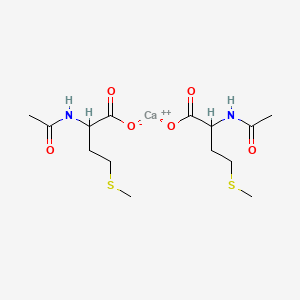
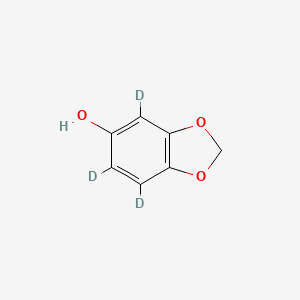
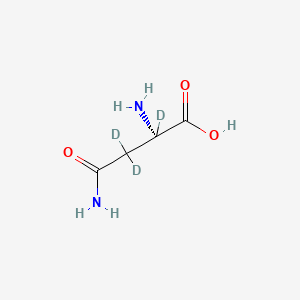
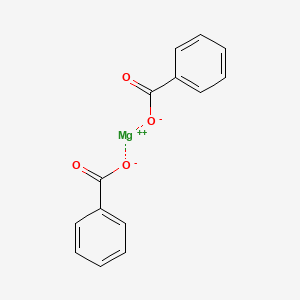
![5-hydroxy-6-methoxy-2-(4-methoxyphenyl)-7-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B13829148.png)
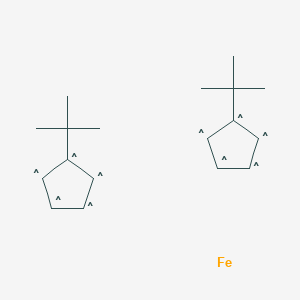
![(3S,5R)-3-[(2R)-3,3-dimethyloxiran-2-yl]-3-hydroxy-5-[(8S,9R,10S,11S,14R)-11-hydroxy-4,4,10,14-tetramethyl-3-oxo-2,5,6,7,8,9,11,12,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]hexanoate](/img/structure/B13829172.png)
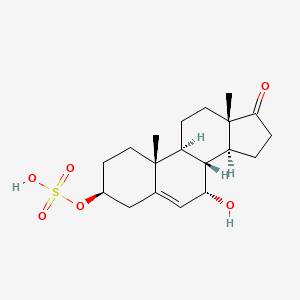
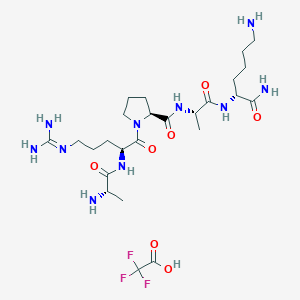


![(E)-N-[(E,2S)-1,3-dihydroxyoctadec-4-en-2-yl]octadec-9-enamide](/img/structure/B13829207.png)
